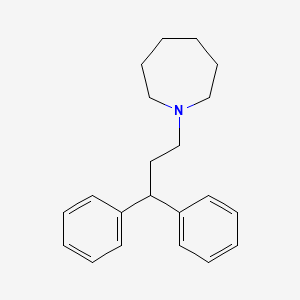
2-(2-metil-1H-indol-3-il)etanol
Descripción general
Descripción
2-(2-methyl-1H-indol-3-yl)ethanol is an organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals This compound features an indole ring substituted with a methyl group at the second position and an ethanol group at the third position
Aplicaciones Científicas De Investigación
2-(2-methyl-1H-indol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to natural indole derivatives makes it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its role as a precursor in the synthesis of various functional materials is also being investigated.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body . Indole derivatives show high-affinity binding to multiple receptors , which could be a potential target of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the treatment of various disorders in the human body .
Pharmacokinetics
It is known that 2-(1h-indol-3-yl)ethan-1-ol, a similar compound, is a metabolite formed in the liver after disulfiram treatment . This suggests that 2-(2-methyl-1H-indol-3-yl)ethanol might also be metabolized in the liver, affecting its bioavailability.
Result of Action
It is known that indole derivatives have diverse biological activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Análisis Bioquímico
Biochemical Properties
2-(2-methyl-1H-indol-3-yl)ethanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones . This interaction is essential for the metabolism of 2-(2-methyl-1H-indol-3-yl)ethanol, as it facilitates its conversion into other biologically active compounds. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various endogenous and exogenous substances .
Cellular Effects
2-(2-methyl-1H-indol-3-yl)ethanol exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . Furthermore, 2-(2-methyl-1H-indol-3-yl)ethanol can affect the expression of genes related to oxidative stress response, apoptosis, and inflammation . These effects highlight its potential role in regulating cellular homeostasis and response to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of 2-(2-methyl-1H-indol-3-yl)ethanol involves several key interactions at the molecular level. This compound can bind to specific receptors or enzymes, leading to changes in their activity and function. For instance, it has been reported to bind to the active site of alcohol dehydrogenase, inhibiting its activity and preventing the conversion of alcohols to aldehydes . Additionally, 2-(2-methyl-1H-indol-3-yl)ethanol can modulate the activity of transcription factors such as NF-κB, which plays a critical role in regulating gene expression related to inflammation and immune response . These interactions contribute to the overall biological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-methyl-1H-indol-3-yl)ethanol can change over time due to factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of 2-(2-methyl-1H-indol-3-yl)ethanol may exhibit different biological activities, potentially affecting cellular function and viability . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential impact on cellular homeostasis .
Dosage Effects in Animal Models
The effects of 2-(2-methyl-1H-indol-3-yl)ethanol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the accumulation of reactive metabolites and the disruption of cellular homeostasis. Therefore, it is essential to carefully consider the dosage when evaluating the potential therapeutic applications of 2-(2-methyl-1H-indol-3-yl)ethanol.
Metabolic Pathways
2-(2-methyl-1H-indol-3-yl)ethanol is involved in several metabolic pathways, including the oxidative metabolism mediated by cytochrome P450 enzymes . This compound can be converted into various metabolites, which may exhibit different biological activities. For example, the oxidation of 2-(2-methyl-1H-indol-3-yl)ethanol by alcohol dehydrogenase produces aldehydes, which can further undergo enzymatic reactions to form carboxylic acids . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of 2-(2-methyl-1H-indol-3-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(2-methyl-1H-indol-3-yl)ethanol within tissues is also dependent on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-(2-methyl-1H-indol-3-yl)ethanol is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The targeting signals and post-translational modifications of 2-(2-methyl-1H-indol-3-yl)ethanol play a crucial role in directing it to these compartments . For instance, phosphorylation or acetylation of this compound can influence its binding affinity to specific organelles or proteins, thereby modulating its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylindole with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Another method involves the reduction of 2-(2-methyl-1H-indol-3-yl)acetaldehyde using a reducing agent like sodium borohydride. This reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of 2-(2-methyl-1H-indol-3-yl)ethanol may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Continuous flow reactors and automated synthesis systems are often employed to optimize production efficiency and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methyl-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-methyl-1H-indol-3-yl)acetaldehyde or 2-(2-methyl-1H-indol-3-yl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(2-methyl-1H-indol-3-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2-methyl-1H-indol-3-yl)acetaldehyde, 2-(2-methyl-1H-indol-3-yl)acetic acid.
Reduction: 2-(2-methyl-1H-indol-3-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-methyl-1H-indol-3-yl)ethanol: Similar structure but with a methyl group at the first position instead of the second.
2-(3-indolyl)ethanol: Lacks the methyl substitution at the second position.
Indole-3-ethanol: Similar structure but without the methyl group.
Uniqueness
2-(2-methyl-1H-indol-3-yl)ethanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9(6-7-13)10-4-2-3-5-11(10)12-8/h2-5,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUCKJDMLKIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349744 | |
| Record name | 1H-Indole-3-ethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56895-60-4 | |
| Record name | 1H-Indole-3-ethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


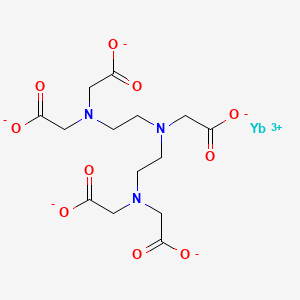
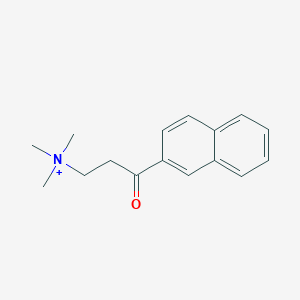
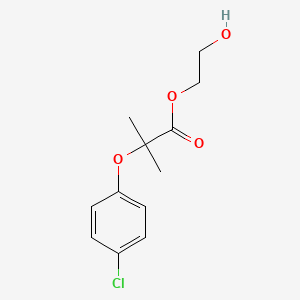


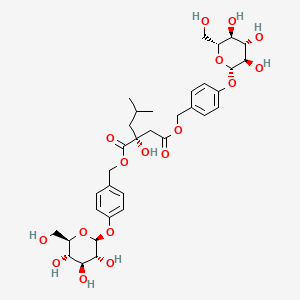

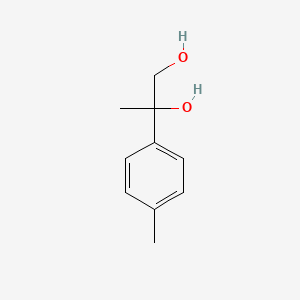
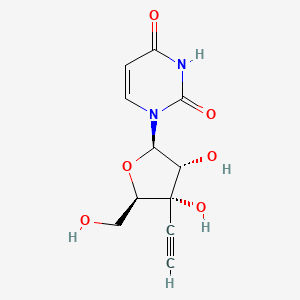
![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)



